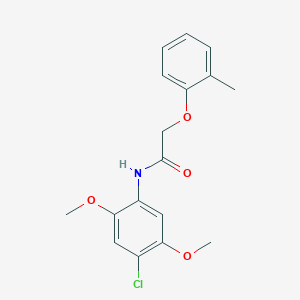![molecular formula C13H17NOS B5796992 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine, also known as MPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and neuroscience research. MPAP is a derivative of pyrrolidine and is structurally similar to other compounds that have been found to have therapeutic effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine is not well understood, but it is thought to act as a dopamine reuptake inhibitor. 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the dopamine transporter, which may further contribute to its effects on dopamine levels.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine levels, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the sigma-1 receptor, which may be involved in its effects on neuroprotection and dopamine transport.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of potential applications in scientific research, which may make it a useful tool for studying the central nervous system. However, one limitation of using 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine is that its exact mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine. One area of interest is the potential use of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine and its effects on dopamine transport and neuroprotection. Finally, there is potential for the development of new compounds based on the structure of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine that may have even greater therapeutic potential.
Synthesemethoden
The synthesis of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine involves the reaction of 4-methylthiobenzaldehyde with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine. The synthesis of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been well documented in the literature and is considered to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the dopamine transporter, which may make it a useful tool for studying the role of dopamine in the brain.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVJEUEUMPYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)
![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)

![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)